2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid: is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-(Trifluoromethyl)pyridin-2-yl bromide), boronic acid (e.g., benzoic acid boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the development of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a pyridine ring.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propanoic acid: Contains a chloro group and a propanoic acid moiety.
Uniqueness: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid is unique due to the combination of the trifluoromethyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)8-5-6-11(17-7-8)9-3-1-2-4-10(9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKKYURCNXUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627961 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339538-61-3 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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